molecular formula C13H13NO2 B8800296 [1-(Cyanomethyl)cyclopropyl]methyl benzoate CAS No. 142148-12-7

[1-(Cyanomethyl)cyclopropyl]methyl benzoate

Cat. No.: B8800296
CAS No.: 142148-12-7
M. Wt: 215.25 g/mol
InChI Key: CVEIKFUDDMHOKT-UHFFFAOYSA-N
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Description

[1-(Cyanomethyl)cyclopropyl]methyl benzoate is an organic compound with a complex structure that includes a cyclopropyl ring, a cyanomethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyanomethyl)cyclopropyl]methyl benzoate typically involves the reaction of cyclopropylmethyl bromide with sodium cyanide to form (1-(Cyanomethyl)cyclopropyl)methane. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyanomethyl)cyclopropyl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

[1-(Cyanomethyl)cyclopropyl]methyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Cyanomethyl)cyclopropyl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(Cyanomethyl)cyclopropyl]methyl benzoate include:

  • (1-(Cyanomethyl)cyclopropyl)methyl acetate
  • (1-(Cyanomethyl)cyclopropyl)methyl propionate

Uniqueness

What sets this compound apart from these similar compounds is its specific ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

142148-12-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[1-(cyanomethyl)cyclopropyl]methyl benzoate

InChI

InChI=1S/C13H13NO2/c14-9-8-13(6-7-13)10-16-12(15)11-4-2-1-3-5-11/h1-5H,6-8,10H2

InChI Key

CVEIKFUDDMHOKT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC#N)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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